REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6]([C:18]([OH:20])=[O:19])=[CH:7][C:8]2[C:13]([C:14]=1[N+:15]([O-:17])=[O:16])=[CH:12][CH:11]=[CH:10][CH:9]=2)(=O)C>Cl>[NH2:4][C:5]1[C:6]([C:18]([OH:20])=[O:19])=[CH:7][C:8]2[C:13]([C:14]=1[N+:15]([O-:17])=[O:16])=[CH:12][CH:11]=[CH:10][CH:9]=2
|
Name
|
compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=CC2=CC=CC=C2C1[N+](=O)[O-])C(=O)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water until the pH is 5-6
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=CC2=CC=CC=C2C1[N+](=O)[O-])C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |